2-Fluoro-3,6-dimethoxybenzamide
Description
2-Fluoro-3,6-dimethoxybenzamide is a fluorinated benzamide derivative characterized by a fluorine substituent at position 2 and methoxy groups at positions 3 and 6 on the benzene ring. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy groups contribute to steric and electronic effects, influencing solubility and binding interactions .
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-fluoro-3,6-dimethoxybenzamide |
InChI |
InChI=1S/C9H10FNO3/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,1-2H3,(H2,11,12) |
InChI Key |
QTAFGSQYERBLLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,6-dimethoxybenzamide can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and yields high purity products. Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and efficient pathway provides a high yield of benzamide derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of ultrasonic irradiation and green catalysts is preferred for its eco-friendly nature and high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3,6-dimethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Condensation Reactions: The amide group can react with carboxylic acids and amines to form new amide derivatives.
Common Reagents and Conditions
Nucleophilic Fluorination: Fluoride salts in polar aprotic solvents.
Condensation: Diatomite earth@IL/ZrCl4 under ultrasonic irradiation.
Major Products
The major products formed from these reactions include various substituted benzamides and fluorinated aromatic compounds, which can be further utilized in different applications.
Scientific Research Applications
2-Fluoro-3,6-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-3,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups enhances its binding affinity to certain proteins and enzymes, leading to various biological effects. For example, fluorinated benzamides have been shown to inhibit the activity of specific bacterial enzymes, contributing to their antibacterial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Key structural analogs include:
- 2-Amino-4,6-dimethoxybenzamide: Substitutes fluorine with an amino group at position 2 and methoxy groups at positions 4 and 6. The amino group introduces hydrogen-bonding capacity, altering electronic properties compared to fluorine .
- 2,6-Dimethoxybenzamide : Lacks both fluorine and the 3-methoxy group, simplifying the structure and reducing steric hindrance .
- 3,4-Dimethoxy-2-fluorophenylacetonitrile : Features a nitrile group instead of the benzamide moiety, highlighting how functional groups affect reactivity and applications .
Table 1: Structural and Physical Properties
| Compound | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| 2-Fluoro-3,6-dimethoxybenzamide | 215.19* | Not reported | 2-F, 3-OCH₃, 6-OCH₃ |
| 2-Amino-4,6-dimethoxybenzamide | 212.21 | Not reported | 2-NH₂, 4-OCH₃, 6-OCH₃ |
| 2,6-Dimethoxybenzamide | 196.18 | 207–208 | 2-H, 6-OCH₃ |
| 3,4-Dimethoxy-2-fluorophenylacetonitrile | 195.19 | 48 | 2-F, 3-OCH₃, 4-OCH₃, CN |
*Calculated based on formula C₉H₁₀FNO₃.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
